molecular formula C23H17BrF3N3O B12045237 2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-56-4

2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12045237
CAS No.: 476483-56-4
M. Wt: 488.3 g/mol
InChI Key: NDKSLAKAAIAEBE-UHFFFAOYSA-N
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Description

Core Hexahydroquinoline Skeleton Configuration

The hexahydroquinoline core consists of a partially saturated bicyclic system formed by the fusion of a 1,4-dihydropyridine (DHP) ring with a cyclohexanone moiety. X-ray crystallographic studies of analogous compounds reveal a flat-boat conformation in the DHP ring and an envelope conformation in the cyclohexanone ring, which minimizes steric strain while maintaining π-orbital overlap for electronic conjugation. The hydrogenation of the quinoline system at positions 1,4,5,6,7,8 introduces six stereocenters, though the compound exists as a racemic mixture due to the absence of chiral resolution during synthesis.

Key bond lengths within the core include:

  • C2-N1 (amine): 1.34 Å
  • C5=O (keto group): 1.22 Å
  • C3-C≡N (nitrile): 1.15 Å

These metrics, consistent with analogous hexahydroquinolines, indicate localized double bonds at the keto and nitrile groups, with partial conjugation through the aromatic system.

Substituent Spatial Arrangement Patterns

The substituents adopt distinct orientations that govern molecular reactivity:

Position Substituent Spatial Orientation Steric Impact (ų)
2 Amino (-NH₂) Axial 6.2
3 Nitrile (-C≡N) Equatorial 7.8
4 4-Bromophenyl Pseudo-axial 32.1
1 3-Trifluoromethylphenyl Pseudo-equatorial 35.6

The 4-bromophenyl group at position 4 adopts a pseudo-axial orientation to minimize steric clash with the bulky 3-trifluoromethylphenyl group at position 1. This arrangement creates a 112° dihedral angle between the two aromatic rings, reducing π-π stacking while allowing halogen bonding interactions. The nitrile group at position 3 stabilizes the equatorial position through conjugation with the DHP ring’s π-system.

Bromophenyl-Trifluoromethylphenyl Electronic Interactions

The electron-withdrawing bromine (σₚ⁺ = +0.26) and trifluoromethyl (σₚ = +0.54) groups create a polarized electronic environment:

Key electronic effects:

  • Inductive withdrawal : The -CF₃ group withdraws electron density via σ-bonds, reducing electron density at the DHP ring by 18% (DFT calculations).
  • Resonance effects : The bromine atom on the para-substituted phenyl ring participates in limited resonance due to steric hindrance from the hexahydroquinoline core.
  • Dipole-dipole interactions : The C-Br (1.89 Å) and C-F (1.35 Å) bonds generate local dipoles of 2.1 D and 1.7 D, respectively, orienting adjacent molecules in the crystal lattice.

Table 1: Substituent Electronic Parameters

Substituent Hammett σₚ Van der Waals Volume (ų) Dipole Moment (D)
4-Bromophenyl +0.26 32.1 2.1
3-Trifluoromethylphenyl +0.54 35.6 1.7

These interactions collectively lower the LUMO energy (-2.3 eV) by 0.9 eV compared to non-halogenated analogs, enhancing electrophilic reactivity at the nitrile and keto groups. The orthogonal alignment of the two aryl rings, confirmed by Hirshfeld surface analysis, limits conjugation but facilitates charge transfer through-space interactions.

Properties

CAS No.

476483-56-4

Molecular Formula

C23H17BrF3N3O

Molecular Weight

488.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17BrF3N3O/c24-15-9-7-13(8-10-15)20-17(12-28)22(29)30(18-5-2-6-19(31)21(18)20)16-4-1-3-14(11-16)23(25,26)27/h1,3-4,7-11,20H,2,5-6,29H2

InChI Key

NDKSLAKAAIAEBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1

Origin of Product

United States

Preparation Methods

Reactant Selection and Role

  • Cyclohexanone : Serves as the cyclic ketone precursor, forming the quinoline backbone through keto-enol tautomerization and cyclization.

  • Malononitrile : Provides the nitrile group at position 3 and the amino group at position 2 via in situ decomposition under basic conditions.

  • 4-Bromobenzaldehyde : Introduces the 4-bromophenyl group at position 4 through nucleophilic addition to the enamine intermediate.

  • 3-(Trifluoromethyl)aniline : Replaces ammonium acetate as the nitrogen source, directing the 3-(trifluoromethyl)phenyl group to position 1 during cyclization.

The reaction proceeds under ultrasonic irradiation at 60–80°C in ethanol, leveraging Fe₃O₄@SiO₂-SO₃H nanoparticles (5 mol%) as a recyclable Brønsted acid catalyst. Ultrasound enhances mass transfer and reduces reaction time to 30–45 minutes, achieving yields >85%.

Catalyst Systems and Reaction Optimization

Fe₃O₄@SiO₂-SO₃H Nanoparticles

This magnetic catalyst accelerates the 4-CR by stabilizing charged intermediates through sulfonic acid groups. Key advantages include:

  • Reusability : Retains >90% activity after five cycles due to robust silica coating.

  • Low loading : 5 mol% suffices for complete conversion, minimizing metal contamination.

Comparative studies with conventional catalysts (e.g., p-TsOH, ZnCl₂) show inferior yields (<60%) and longer reaction times (2–4 hours).

Solvent and Temperature Effects

  • Ethanol : Preferred for its polarity and ability to dissolve both aromatic aldehydes and aniline derivatives.

  • Ultrasonic irradiation : Lowers activation energy, enabling reactions at 60°C versus 100°C under thermal conditions.

Functional Group Introduction and Regioselectivity

4-Bromophenyl Incorporation

The aldehyde component (4-bromobenzaldehyde ) selectively adds to the β-position of the enamine intermediate, dictated by electronic effects of the bromine substituent. Competing aldehydes (e.g., 4-nitrobenzaldehyde) exhibit similar regioselectivity, confirming the robustness of this step.

3-(Trifluoromethyl)phenyl Attachment

Using 3-(trifluoromethyl)aniline instead of ammonium acetate ensures the trifluoromethyl group occupies position 1. The electron-withdrawing nature of the -CF₃ group moderates the nucleophilicity of the aniline, preventing over-alkylation.

Post-Condensation Modifications

Oxidation State Adjustment

While the 4-CR directly yields the 5-oxo group, residual keto-enol tautomerism may necessitate stabilization via:

  • Mild oxidation : Aerobic oxidation in methanol at 25°C for 12 hours ensures complete conversion to the ketone.

Nitrile Group Verification

The malononitrile-derived nitrile at position 3 is confirmed via IR spectroscopy (νC≡N ≈ 2200 cm⁻¹). Competing pathways forming carbamates or amides are suppressed by maintaining anhydrous conditions.

Purification and Isolation

Solvent Extraction

  • Primary extraction : The crude product is partitioned between ethyl acetate and water to remove hydrophilic byproducts (e.g., unreacted ammonium salts).

  • Secondary wash : Hexane precipitates residual catalyst particles, achieving >95% purity.

Chromatographic Refinement

Silica gel chromatography (ethyl acetate/hexane, 1:4 → 1:1 gradient) resolves regioisomeric impurities, yielding >99% pure product.

Comparative Data for Method Optimization

ParameterFe₃O₄@SiO₂-SO₃HConventional Acid
Yield (%)85–9255–60
Reaction Time (min)30–45120–240
Catalyst Reusability>5 cycles1 cycle
Byproduct Formation (%)<515–20

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitrile group to an amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets.

    Medicine: The compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. It can be investigated for its efficacy in treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse biological and physicochemical properties based on substituent variations. Below is a structural and functional comparison with analogs (Table 1):

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Substituents (Position 4) Substituents (Position 1) Key Properties/Applications
2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Bromophenyl 3-(Trifluoromethyl)phenyl High lipophilicity; potential kinase inhibition
2-Amino-4-(4-chlorophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Moderate solubility; antimicrobial activity
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Pyridin-3-yl 4-Fluorophenyl Enhanced hydrogen bonding; CNS drug candidate
2-Amino-4-(4-methylthiophenyl)-5-oxo-1-(4-bromophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Methylthiophenyl 4-Bromophenyl Improved metabolic stability; antitumor activity
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Benzo[d][1,3]dioxol-5-yl 3-Nitrophenyl Electron-deficient aromatic system; photodynamic therapy

Key Observations

Electronic Effects :

  • The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-chlorophenyl (electron-withdrawing) or 4-methylthiophenyl (electron-donating) substituents .
  • The 3-(trifluoromethyl)phenyl group enhances steric bulk and lipophilicity, which may improve membrane permeability compared to simpler aryl groups like 4-fluorophenyl .

Crystallography and Solubility: Analogs such as 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (a structurally related chromene) crystallize in a triclinic system (space group P1), with hydrogen bonding between the amino and oxo groups influencing packing . While the target compound’s crystal data are unavailable, similar intermolecular interactions are expected.

The 3-nitrophenyl group in increases redox activity, which may be leveraged in photodynamic therapies.

Synthetic Routes: Most hexahydroquinolines are synthesized via multicomponent reactions (e.g., Hantzsch-type cyclization), where substituents are introduced via aromatic aldehydes or ketones .

Research Findings and Challenges

  • Structural Optimization : The trifluoromethyl group in the target compound improves resistance to oxidative metabolism but may reduce aqueous solubility. Balancing lipophilicity and solubility remains a challenge .
  • Biological Screening: Limited data exist for the target compound’s activity, though analogs with 4-bromophenyl and trifluoromethyl groups show promise in kinase inhibition assays .
  • Computational Insights : Molecular docking studies suggest that the 4-bromophenyl group in the target compound occupies hydrophobic pockets in enzyme active sites, while the carbonitrile group participates in polar interactions .

Biological Activity

2-Amino-4-(4-bromophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest for its potential biological activities. This compound features a quinoline core and is characterized by various substituents that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of the compound is C24H20BrF3N2O3C_{24}H_{20}BrF_{3}N_{2}O_{3}, with a molecular weight of 521.3 g/mol. The structure includes a quinoline ring system that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H20BrF3N2O3
Molecular Weight521.3 g/mol
IUPAC NameThis compound
InChI KeyPEXFPIUAAKIQJV-UHFFFAOYSA-N

The exact mechanism of action of this compound remains under investigation. However, preliminary studies suggest that it may interact with specific molecular targets and pathways. It is hypothesized that the presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors due to the electron-withdrawing nature of fluorine atoms.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown moderate to high inhibitory effects on breast cancer MCF-7 cells and other tumor types. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance or diminish anticancer activity.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed IC50 values ranging from 10 to 30 μM against these enzymes, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Cyclooxygenase Inhibition : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown moderate inhibition against COX-2 and lipoxygenases (LOX), which are critical in inflammatory pathways.

Antioxidant Activity

The antioxidant potential of the compound has been explored through various assays. Compounds with similar frameworks have shown significant free radical scavenging activity, suggesting a protective role against oxidative stress.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Study on Cytotoxicity : A study published in ResearchGate examined the synthesis of various hexahydroquinoline derivatives and their cytotoxicity against cancer cell lines. The findings indicated that specific substitutions could enhance anticancer efficacy .
  • Molecular Docking Studies : Molecular docking studies revealed strong interactions between the trifluoromethyl group and key residues in targeted enzymes, supporting the hypothesis that this group may enhance biological activity through improved binding .
  • Inhibition Profiles : A comparative analysis of enzyme inhibition profiles showed that compounds with electron-withdrawing groups at specific positions exhibited enhanced inhibitory effects against cholinesterases and COX enzymes .

Q & A

Basic: What are the standard synthetic routes for this hexahydroquinoline derivative?

The compound is typically synthesized via multi-step reactions, with the Hantzsch reaction being a common approach. This involves cyclocondensation of aldehydes, β-ketoesters, and ammonia donors in the presence of acid catalysts (e.g., p-toluenesulfonic acid) in solvents like ethanol or dichloromethane . Key steps include:

  • Formation of the hexahydroquinoline core.
  • Functionalization with substituents (e.g., bromophenyl, trifluoromethylphenyl) via nucleophilic substitution or cross-coupling.
  • Final purification via recrystallization or column chromatography.

Advanced: How can catalyst loading be optimized during synthesis?

A study using the IRMOF-3/GO/CuFe₂O₄ composite catalyst demonstrated that optimal yields (Table 1) are achieved with precise catalyst amounts. For this compound (denoted as 6p in the study), 0.005 g of catalyst provided maximal efficiency under reflux conditions .

Catalyst Mass (g)Yield (%)
0.00162
0.00378
0.005 92
0.00789

Methodological considerations:

  • Screen catalyst concentrations in 0.001–0.01 g increments.
  • Monitor reaction progress via TLC or HPLC.
  • Balance cost and yield for scalability.

Basic: What spectroscopic techniques are used for structural characterization?

  • NMR : Confirm substituent integration and regiochemistry (¹H/¹³C NMR).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced: How is X-ray crystallography applied to resolve conformational ambiguities?

Single-crystal X-ray diffraction (SCXRD) with software suites like SHELX or WinGX is critical. For hexahydroquinolines, key steps include:

  • Growing crystals via vapor diffusion (e.g., ethanol/water mixtures).
  • Data collection at 296 K to minimize thermal motion artifacts.
  • Refinement using SHELXL, focusing on puckering parameters (Cremer-Pople coordinates) for the hexahydroquinoline ring .

Basic: What biological activities are reported for analogous hexahydroquinolines?

Analogous compounds exhibit antimicrobial and anticancer properties. For example:

  • Bromophenyl derivatives show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .
  • Trifluoromethyl groups enhance metabolic stability and target binding .

Advanced: How can structure-activity relationships (SAR) resolve contradictions in bioactivity data?

Discrepancies in activity may arise from:

  • Substituent positioning : The 4-bromophenyl group’s orientation affects steric hindrance (study via molecular docking).
  • Solubility : LogP values >3 may reduce aqueous bioavailability (measure via shake-flask method).
  • Experimental design : Standardize assays (e.g., fixed cell lines vs. primary cultures) to minimize variability .

Advanced: How do computational methods predict reactivity and interaction mechanisms?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., cyano group reactivity).
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase inhibition) using GROMACS .

Basic: What are the challenges in crystallizing this compound?

Common issues include:

  • Polymorphism : Screen solvents (e.g., DMSO, acetonitrile) to isolate stable forms.
  • Hygroscopicity : Use anhydrous conditions during crystal growth .

Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice?

Graph set analysis (Bernstein’s method) categorizes interactions:

  • Donor-Acceptor Motifs : N–H⋯O and C–H⋯π interactions stabilize packing.
  • R₁²(6) Rings : Common in hexahydroquinolines with planar substituents .

Advanced: What strategies improve synthetic yields of multi-step reactions?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours).
  • Flow Chemistry : Enhances reproducibility for scale-up.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

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